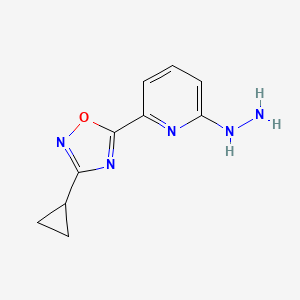
(2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13N3O2S2 and its molecular weight is 307.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening of Organotin(IV) Complexes
New organotin(IV) complexes have been synthesized and characterized, showing potential as drugs due to their better antibacterial activities compared to other derivatives. This study exemplifies the type of research where your compound of interest could be relevant, especially in the development of new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Heterocyclic Compound Synthesis
The synthesis of heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives demonstrates the versatile reactivity of active methylene compounds, which could be analogous to the reactions involving your compound of interest. These processes are foundational in medicinal chemistry for developing new therapeutic agents (Shibuya, 1984).
Molecular Structure and Disorder Studies
Research on isomorphous structures, including small heterocyclic analogues, illuminates the importance of molecular structure analysis in drug design and materials science. Understanding the chlorine-methyl exchange rule and the impact of molecular disorder on the detection of isomorphism could be crucial for the development of compounds with desired properties (Rajni Swamy et al., 2013).
Novel Synthesis of Thieno-Fused Bicyclic Compounds
The creation of new molecules through the reaction of enaminones with various reagents, leading to thieno-fused bicyclic compounds, is an example of how innovative synthetic routes are being explored to expand the library of biologically active molecules. Such research could potentially encompass the synthesis and application of compounds similar to "(2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" (Mabkhot et al., 2015).
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-19-11-10(3-2-4-14-11)12(17)16-7-9(8-16)18-13-15-5-6-20-13/h2-6,9H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGLJWFIALWRNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)
![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)




![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)





